"1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride" properties
"1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride" properties
An In-depth Technical Guide to 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride
Abstract: This technical guide provides a comprehensive overview of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride (CAS No. 179337-57-6), a pivotal intermediate in the synthesis of advanced carbapenem antibiotics, notably Tebipenem.[1][2] This document details the compound's physicochemical properties, provides a validated multi-step synthesis protocol with mechanistic insights, and outlines robust analytical methods for structural elucidation and quality control. Furthermore, it explores the compound's chemical reactivity, safe handling procedures, and its critical role in pharmaceutical development. This guide is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and process development.
Introduction and Strategic Importance
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is a specialized heterocyclic building block. Its structure is a composite of three key functional motifs, each contributing to its unique chemical profile and utility:
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Azetidine Ring: A strained four-membered nitrogen heterocycle. This ring system is a valuable scaffold in medicinal chemistry, but its inherent ring strain makes it susceptible to controlled ring-opening reactions, providing a reactive handle for further molecular elaboration.[3]
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Dihydrothiazole (Thiazoline) Ring: A five-membered sulfur and nitrogen-containing heterocycle. This moiety is present in numerous biologically active compounds and pharmaceuticals, recognized for its role in molecular recognition and potential antimicrobial properties.[4]
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Thiol Group (-SH): A highly nucleophilic functional group that is central to the compound's primary application. It serves as the key nucleophile for coupling with the carbapenem core in antibiotic synthesis.[5]
The principal application of this compound is as the C3 position side chain for the oral carbapenem antibiotic Tebipenem (formerly L-084).[6][7] The successful synthesis and purification of this thiol intermediate are critical steps that directly impact the yield and purity of the final active pharmaceutical ingredient (API).
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is essential for its effective use in research and development.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 179337-57-6 | [2] |
| Molecular Formula | C₆H₁₁ClN₂S₂ | [8] |
| Molecular Weight | 210.75 g/mol | [2] |
| IUPAC Name | 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol;hydrochloride | Smolecule[9] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 134-136 °C | [2][8] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Methanol. | [8] |
| Stability | Hygroscopic | [8] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen). | [2][8] |
Safety and Handling Information
This compound must be handled with appropriate laboratory precautions. The following data is synthesized from supplier safety data sheets.
| Hazard Class | GHS Pictogram | Code & Statement | Source(s) |
| Acute Oral Toxicity | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. |
Recommended Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Expert Handling Insight: Due to its hygroscopic nature and the presence of a reactive thiol group prone to oxidation, it is critical to handle this material under an inert atmosphere whenever possible. Use of a glovebox or Schlenk line techniques for weighing and transfer is highly recommended to prevent degradation and ensure reproducibility in reactions.
Synthesis and Purification Protocol
The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is a multi-step process. The following protocol is a representative procedure derived from methodologies outlined in the chemical literature, including patent filings for the synthesis of Tebipenem intermediates.[6][7][10]
Synthetic Workflow Diagram
Caption: Multi-step synthesis of the target thiol hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol (Intermediate 1)
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Rationale: This step constructs the core framework by coupling the two heterocyclic rings. A base is required to deprotonate the azetidine hydrochloride and facilitate the nucleophilic attack on the 2-position of the dihydrothiazole, displacing the methylthio group.
-
Procedure:
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To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as triethylamine or potassium carbonate (2.5 eq).
-
Add 2-(methylthio)-4,5-dihydrothiazole (1.1 eq) to the mixture.
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Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
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Cool the reaction, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step if purity is sufficient.
-
Step 2: Synthesis of 3-(Methylsulfonyloxy)-1-(4,5-dihydrothiazol-2-yl)azetidine (Intermediate 2)
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Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate ester via reaction with methanesulfonyl chloride (mesyl chloride) transforms it into an excellent leaving group, activating the C3 position for nucleophilic attack.
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate.
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Step 3: Synthesis of S-(1-(4,5-Dihydrothiazol-2-yl)azetidin-3-yl) ethanethioate (Intermediate 3)
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Rationale: This is an S_N2 reaction where the thioacetate anion acts as a sulfur nucleophile, displacing the mesylate leaving group. Thioacetate is used as it is a stable, easily handled source of sulfur that can be readily deprotected in the final step.[7][10]
-
Procedure:
-
Dissolve the crude mesylate (Intermediate 2, 1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add potassium thioacetate (1.5 eq) to the solution.
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Heat the mixture (e.g., to 50-60 °C) and stir until the reaction is complete as indicated by TLC.
-
Cool the mixture, dilute with ethyl acetate, and wash several times with water to remove the solvent and inorganic byproducts.
-
Dry the organic phase and concentrate under vacuum. The resulting crude thioacetate can be purified via a specialized acid-base workup or column chromatography.[10]
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Step 4: Hydrolysis to 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride (Final Product)
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Rationale: Acid-catalyzed hydrolysis cleaves the thioester bond, liberating the free thiol. The use of hydrochloric acid serves both as the catalyst for hydrolysis and as the source of the chloride counter-ion to form the final, more stable hydrochloride salt.
-
Procedure:
-
Dissolve the purified thioacetate (Intermediate 3) in a solvent such as methanol or isopropanol.
-
Add concentrated hydrochloric acid (e.g., 6M HCl) and stir the mixture at room temperature or with gentle heating.
-
Monitor the deprotection. Upon completion, the product may precipitate from the solution.
-
Cool the mixture in an ice bath to maximize crystallization.
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Collect the solid product by filtration, wash with a cold solvent (e.g., cold isopropanol or diethyl ether) to remove impurities, and dry under vacuum.
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Structural Elucidation and Quality Control
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow
Sources
- 1. 3-Azetidinethiol, 1-(4,5-dihydro-2-thiazolyl)-, Monohydrochloride CAS 179337-57-6 [homesunshinepharma.com]
- 2. Tebipenem side chain - Protheragen [protheragen.ai]
- 3. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103059028A - Preparation method of tebipenem pivoxil - Google Patents [patents.google.com]
- 6. CN104292222A - Novel synthetic method of tebipenem pivoxil side chain - Google Patents [patents.google.com]
- 7. Synthesis of the side chain of tebipenem pivoxil | Semantic Scholar [semanticscholar.org]
- 8. chembk.com [chembk.com]
- 9. Buy 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride | 179337-57-6 [smolecule.com]
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